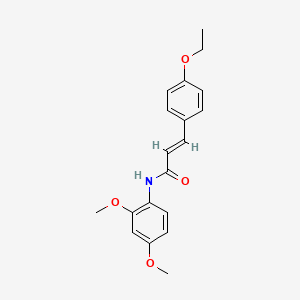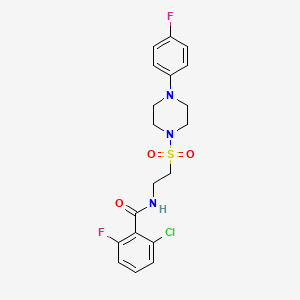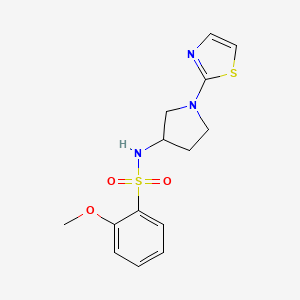
2-メトキシ-N-(1-(チアゾール-2-イル)ピロリジン-3-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学研究
この化合物は、シグマアルドリッチによって、希少でユニークな化学物質のコレクションの一部として、早期発見研究者に提供されています 。研究者は、この化合物を用いて新しい化合物を合成したり、他の化学物質との反応性を試験したりすることができます。
生物活性
化合物の構造の一部であるチアゾールは、抗菌、抗真菌、抗炎症、抗腫瘍、抗結核、抗糖尿病、抗ウイルス、抗酸化など、幅広い生物活性を示すことが知られています 。したがって、この化合物は、これらの分野に関連する研究に潜在的に使用できます。
創薬
化合物のチアゾール環は、標的部位に対して異なる配向をとることができ、置換チアゾール誘導体の治療効果に影響を与える可能性があります 。これは、この化合物が新しい薬の設計に潜在的に有用であることを意味します。
抗菌活性
作用機序
Target of Action
The primary targets of the compound “2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit diverse biological activities . They can activate or inhibit biochemical pathways, enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities and can affect multiple biochemical pathways . They can reset physiological systems differently, leading to various therapeutic outcomes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. The compound’s impact on bioavailability is also unknown. Thiazole derivatives, in general, have been found in many biologically active compounds, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antidiabetic, and antiviral effects . The exact effects of this specific compound would need further investigation.
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
特性
IUPAC Name |
2-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-12-4-2-3-5-13(12)22(18,19)16-11-6-8-17(10-11)14-15-7-9-21-14/h2-5,7,9,11,16H,6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTTXBNYLCTLJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2410365.png)


![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)
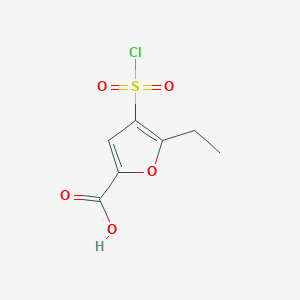
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
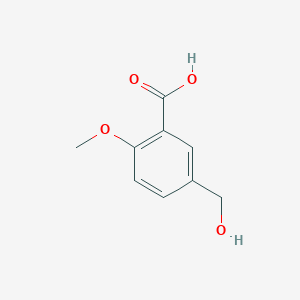
![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)
![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)
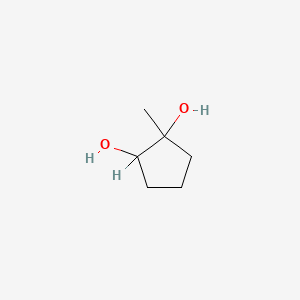

![(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2410383.png)
